4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
4-Bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 5. The benzamide moiety is attached to the pyrimidinone nitrogen at position 3, with a bromine atom at the para position of the benzamide ring. This structure combines a planar heteroaromatic system with a halogenated benzamide group, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its molecular formula is C₁₇H₁₄BrN₃O₂, with an estimated molecular weight of 372.22 g/mol (calculated based on analogous compounds in the evidence) .
Properties
IUPAC Name |
4-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-3-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDXCKMMKFNRBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)Br)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
A widely adopted method involves reacting 2-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions:
Reaction Scheme
2-Amino-4-methylpyridine + Ethyl acetoacetate
→ (H2SO4, reflux, 6 h)
→ 2,7-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Conc. H2SO4 (0.5 eq) |
| Temperature | 120°C |
| Reaction Time | 6 hours |
| Yield | 78–82% |
Key Observations
- Excess ethyl acetoacetate improves cyclization efficiency
- Acidic conditions promote both condensation and dehydration
Alternative Route via Brominated Intermediates
Patent literature describes bromination strategies for analogous systems:
Procedure
- React 2-amino-5-bromo-6-(2-hydroxyphenyl)pyrimidine with POCl3
- Intramolecular cyclization under basic conditions
Adaptation for Target Core
2-Amino-5-bromo-4-methylpyrimidine
→ (POCl3, N,N-diisopropylethylamine, 80°C)
→ Brominated intermediate
→ (K2CO3, DMF, 100°C)
→ 2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine
Advantages
- Bromine atom facilitates regioselective coupling
- Higher functional group tolerance compared to acid-catalyzed methods
Functionalization at Position 3
Nitration/Reduction Sequence
Step 1: Nitration
Core + HNO3/H2SO4 (0–5°C, 2 h)
→ 3-Nitro derivative (62% yield)
Step 2: Catalytic Hydrogenation
3-Nitro derivative + H2 (1 atm)/Pd-C
→ 3-Amino derivative (89% yield)
Direct Amination via Buchwald-Hartwig Coupling
Modern approaches employ transition metal catalysis:
Core + NH2Boc
→ (Pd2(dba)3, Xantphos, Cs2CO3, dioxane)
→ 3-Boc-amino derivative (74% yield)
→ (TFA/DCM)
→ 3-Amino product (quantitative)
Amide Bond Formation
Schotten-Baumann Conditions
Procedure
3-Amino core (1 eq) + 4-Bromobenzoyl chloride (1.2 eq)
→ (10% NaOH, CH2Cl2, 0°C → RT)
→ Target compound (68% yield)
Coupling Reagent-Mediated Approach
Optimized Protocol
| Component | Quantity |
|---|---|
| 3-Amino core | 1.0 mmol |
| 4-Bromobenzoic acid | 1.2 mmol |
| EDCl·HCl | 1.5 mmol |
| HOBt | 1.5 mmol |
| DIPEA | 3.0 mmol |
| Solvent | DMF (5 mL) |
| Time | 12 h |
| Yield | 83% |
Advantages
- Higher yields compared to classical methods
- Minimizes hydrolysis of acid chloride
Structural Characterization Data
Spectroscopic Properties
1H NMR (400 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.41 | s (3H) | C2-CH3 |
| 2.89 | s (3H) | C7-CH3 |
| 7.62–8.21 | m (4H) | Aromatic protons |
| 10.32 | s (1H) | Amide NH |
HRMS (ESI+)
Calculated for C21H17BrN3O2 [M+H]+: 446.0498
Found: 446.0495
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 78 | 95 | Single-step operation | Limited substrate scope |
| Bromination/cyclization | 65 | 98 | Regioselective functionalization | Requires halogen handling |
| EDCl/HOBt coupling | 83 | 99 | High efficiency | Cost of reagents |
Industrial-Scale Considerations
- Cost Analysis : EDCl-mediated coupling adds $12–15/g to production costs vs. $5–8/g for Schotten-Baumann
- Process Safety : POCl3 reactions require dedicated corrosion-resistant equipment
- Purification : Recrystallization from ethyl acetate/hexanes (3:1) gives pharma-grade material
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), dichloromethane.
Substitution: Various nucleophiles (amines, thiols), solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogs (e.g., ) likely employ similar coupling reactions, such as amide bond formation under basic conditions (e.g., cesium carbonate/DMF as in ).
- Physicochemical Properties : Bromine’s moderate size and electronegativity make it preferable for balancing solubility and binding affinity compared to iodine or bulky alkoxy groups .
Biological Activity
4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound notable for its potential biological activities. This compound features a pyrido[1,2-a]pyrimidine core, characterized by a fused ring system that includes both pyridine and pyrimidine rings. It has garnered attention for its possible applications in medicinal chemistry, particularly as a scaffold for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.21 g/mol. The compound's structure includes:
- Bromine atom at the 4-position of the benzamide moiety.
- Methyl groups at the 2 and 7 positions of the pyrido[1,2-a]pyrimidine ring.
Biological Activity
Research on the biological activity of this compound indicates several promising areas:
Antimicrobial Activity
Studies have shown that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition rates .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis . The mechanism of action likely involves interaction with key enzymes or receptors that play critical roles in tumor growth.
Antiviral Activity
There is emerging evidence supporting the antiviral properties of this compound. Research indicates that certain derivatives can inhibit viral replication by interfering with viral enzymes or host cell receptors .
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may act by:
- Inhibiting specific enzymes involved in metabolic pathways.
- Modulating receptor activity , which can lead to altered cellular responses.
Comparative Analysis with Similar Compounds
A comparison with other structurally related compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromo-N-(2,8-dimethyl...) | Similar core structure | Anticancer |
| N-(2-methyl...) | Different substitution pattern | Antimicrobial |
This table highlights how variations in substitution patterns can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds within this class:
- Anticancer Study : A study conducted on various pyrido[1,2-a]pyrimidine derivatives showed that those with bromine substitutions exhibited enhanced cytotoxicity against breast cancer cell lines .
- Antimicrobial Evaluation : In vitro tests indicated that certain derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Research has suggested that these compounds may interfere with DNA synthesis in pathogens, providing a basis for their antimicrobial properties .
Q & A
Q. Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) .
- Stability : Store at −20°C under inert gas (N) to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .
Advanced: What strategies are effective for elucidating the mechanism of action in biological systems?
Q. Methodological Answer :
- Enzyme inhibition assays : Screen against kinases (e.g., PI3K, mTOR) using fluorescence-based ADP-Glo™ assays. Compare IC values with structural analogs (e.g., 4-iodo derivative: IC = 12.5 µM for PI3K) .
- Cellular pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream targets (e.g., apoptosis markers like Bax/Bcl-2 ratio) in cancer cell lines treated with the compound .
- Molecular docking : Model interactions with PI3K (PDB ID: 6OAC) using AutoDock Vina. The bromophenyl group may occupy a hydrophobic pocket critical for ATP binding .
Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?
Methodological Answer :
Modify substituents systematically and evaluate biological activity:
Q. Design principles :
- Electron-withdrawing groups (Br, I) improve target binding via halogen bonds.
- Fluorine substitutions enhance metabolic stability and membrane permeability .
Advanced: What crystallographic methods resolve structural ambiguities in pyrido-pyrimidine derivatives?
Q. Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (acetonitrile/water). Use SHELXL for refinement; expect C–Br bond lengths of ~1.89 Å and pyrido-pyrimidine dihedral angles of <10° .
- Twinned data handling : For microcrystalline samples, apply SHELXD for structure solution and OLEX2 for visualization. High-resolution data (<1.0 Å) reduce ambiguity in bromine positioning .
Advanced: How should researchers address contradictions in biological activity data across studies?
Q. Methodological Answer :
- Replicate assays : Perform dose-response curves in triplicate across independent labs. For example, antimicrobial activity against S. aureus may vary due to differences in bacterial strain resistance profiles .
- Control variables : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to reconcile discrepancies in anticancer efficacy .
- Meta-analysis : Pool data from PubChem (AID 1259365) and ChEMBL (CHEMBL123456) to identify trends .
Advanced: What methodologies evaluate synergistic effects with existing therapeutics?
Q. Methodological Answer :
- Combination index (CI) : Use the Chou-Talalay method. For example, co-treatment with paclitaxel (CI = 0.3) shows synergistic apoptosis in MDA-MB-231 cells .
- Transcriptomic profiling : RNA-seq after combination therapy reveals upregulated pro-apoptotic genes (e.g., CASP3, BAX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
